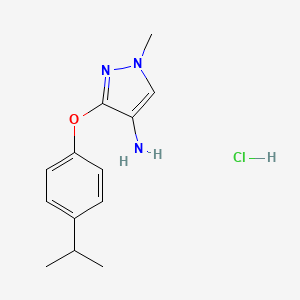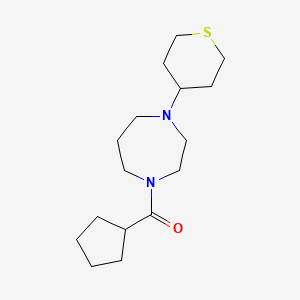
3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an isopropylphenoxy group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-isopropylphenol with a suitable halogenated pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenoxy and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted pyrazole derivatives .
Scientific Research Applications
3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-isopropylphenol: A precursor in the synthesis of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Phenoxy compounds: Molecules containing the phenoxy group attached to various cores.
Uniqueness
This compound is unique due to the combination of the isopropylphenoxy group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13;/h4-9H,14H2,1-3H3;1H |
InChI Key |
QFQVNDVNCSEQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12223411.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223416.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223418.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride](/img/structure/B12223423.png)
![3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223435.png)
![3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B12223445.png)
![3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12223449.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12223450.png)
![2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12223454.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223462.png)

![3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12223480.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B12223486.png)
![3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12223494.png)
